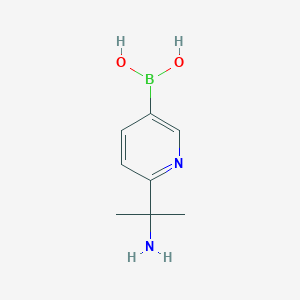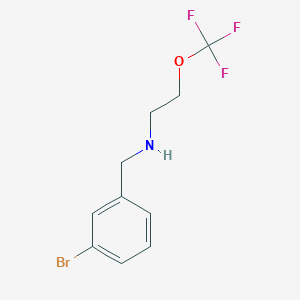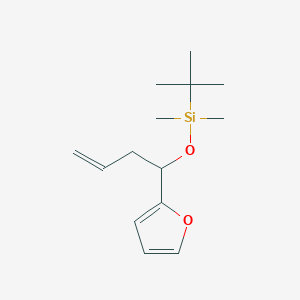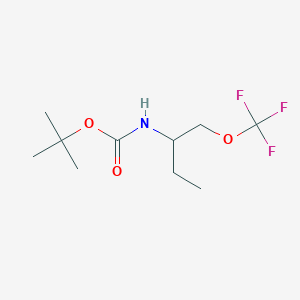
(1-Trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl ester is a compound that features a trifluoromethoxy group, which is known for its unique properties in various fields such as pharmaceuticals, agrochemicals, and materials science. The trifluoromethoxy group enhances the lipophilicity, metabolic stability, and pharmacokinetic properties of the compound, making it a valuable entity in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl ester typically involves the introduction of the trifluoromethoxy group into the molecular structure. Recent advances in trifluoromethoxylation reagents have facilitated the synthesis of such compounds. The process often involves the use of innovative reagents that allow for the efficient incorporation of the trifluoromethoxy group under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the development of cost-effective and environmentally friendly reagents is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(1-Trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions are typically mild to preserve the integrity of the trifluoromethoxy group .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Scientific Research Applications
(1-Trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a probe for investigating biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of (1-Trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ethers: Compounds with similar trifluoromethoxy groups that exhibit comparable properties and applications.
Difluoromethylated compounds: Molecules containing difluoromethyl groups that share some chemical and biological characteristics with trifluoromethoxylated compounds
Uniqueness
(1-Trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl ester is unique due to its specific molecular structure, which combines the trifluoromethoxy group with a carbamic acid ester. This combination imparts distinct properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H18F3NO3 |
|---|---|
Molecular Weight |
257.25 g/mol |
IUPAC Name |
tert-butyl N-[1-(trifluoromethoxy)butan-2-yl]carbamate |
InChI |
InChI=1S/C10H18F3NO3/c1-5-7(6-16-10(11,12)13)14-8(15)17-9(2,3)4/h7H,5-6H2,1-4H3,(H,14,15) |
InChI Key |
DCFVKUGBDIZNLT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(F)(F)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


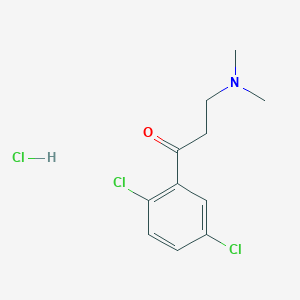

![[Isopropyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B15052382.png)
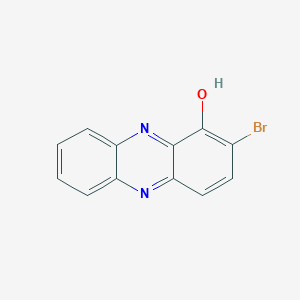
![4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B15052406.png)
![1-[2-(Trimethylsilyl)ethynyl]-1,4-dihydropyrazine](/img/structure/B15052408.png)
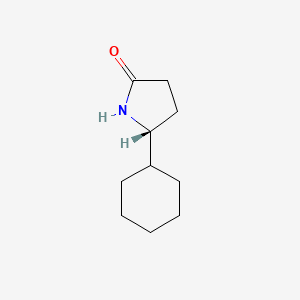

![[2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B15052424.png)
![9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B15052440.png)
